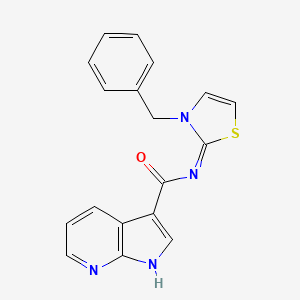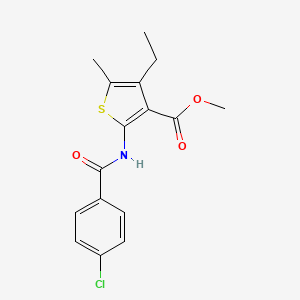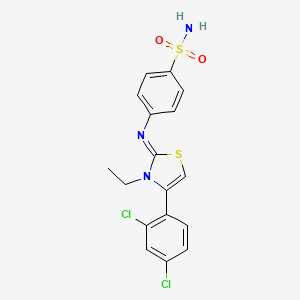
Truli
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lats-IN-1 is a potent and ATP-competitive inhibitor of large tumor suppressor kinases 1 and 2. These kinases are key regulators of the Hippo signaling pathway, which plays a crucial role in controlling organ size by regulating cell proliferation and apoptosis. Lats-IN-1 promotes Yap-dependent proliferation in postmitotic mammalian tissues .
Preparation Methods
The preparation of Lats-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide as a solvent. The compound is synthesized through a series of reactions involving the formation of intermediate compounds, which are then purified and crystallized to obtain the final product . Industrial production methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Lats-IN-1 undergoes various chemical reactions, including phosphorylation and dephosphorylation. It interferes with the ability of large tumor suppressor kinases to phosphorylate Yap, with an effective concentration of 510 nanomolar . Common reagents used in these reactions include adenosine triphosphate and various kinase inhibitors. The major products formed from these reactions are phosphorylated and dephosphorylated forms of Yap .
Scientific Research Applications
Lats-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of kinase inhibition and the role of the Hippo signaling pathway. In biology, it is used to investigate cell proliferation and apoptosis. In medicine, Lats-IN-1 is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and promote cell differentiation . Additionally, it has applications in regenerative medicine, where it is used to promote the proliferation of postmitotic cells in tissues such as the heart, liver, and retina .
Mechanism of Action
Lats-IN-1 exerts its effects by inhibiting the activity of large tumor suppressor kinases 1 and 2. These kinases phosphorylate and inhibit the activity of Yap, a transcriptional coactivator that promotes cell proliferation and survival. By inhibiting these kinases, Lats-IN-1 prevents the phosphorylation of Yap, allowing it to accumulate in the nucleus and activate target genes involved in cell proliferation and survival . This mechanism is particularly important in the context of cancer, where the inhibition of large tumor suppressor kinases can reduce tumorigenicity and increase the sensitivity of cancer cells to chemotherapy .
Comparison with Similar Compounds
Lats-IN-1 is unique in its ability to selectively inhibit large tumor suppressor kinases 1 and 2. Similar compounds include XMU-MP-1, which inhibits the upstream kinases MST1 and MST2, and TDI-011536, a derivative of Lats-IN-1 that has been shown to be an effective blocker of large tumor suppressor kinases at nanomolar concentrations . These compounds share similar mechanisms of action but differ in their specificity and potency. Lats-IN-1 is particularly notable for its ability to promote Yap-dependent proliferation in a variety of tissues, making it a valuable tool for research in regenerative medicine and cancer therapy .
Properties
Molecular Formula |
C18H14N4OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(3-benzyl-1,3-thiazol-2-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H14N4OS/c23-17(15-11-20-16-14(15)7-4-8-19-16)21-18-22(9-10-24-18)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,20) |
InChI Key |
VTXBMVZVPUSAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CSC2=NC(=O)C3=CNC4=C3C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[5-amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B10824790.png)
![2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride](/img/structure/B10824796.png)
![[30-(4-Aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B10824799.png)
![sodium;[17-(6-fluoro-5-oxohexan-2-yl)-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B10824811.png)
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10824817.png)
![(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B10824836.png)







![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B10824888.png)
